3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

CNS drug design lipophilicity blood-brain barrier penetration

Sourcing heterocyclic building blocks with verified CNS drug-like properties is a common bottleneck. This 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine derivative (CAS 62052-17-9) offers a solution with an optimal LogP of 2.12 for blood-brain barrier penetration and a TPSA of 43.6 Ų. Its [1,2,3]triazolo[4,5-b]pyridine scaffold resists Dimroth rearrangement, ensuring structural integrity during multi-step synthesis. Available at 97% purity, it serves as a reliable starting material for kinase inhibitor development, CNS receptor ligand exploration, and agrochemical lead optimization.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 62052-17-9
Cat. No. B12922057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62052-17-9
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C=CC=N3)N=N2
InChIInChI=1S/C12H10N4/c1-9-4-6-10(7-5-9)16-12-11(14-15-16)3-2-8-13-12/h2-8H,1H3
InChIKeyVRSFRMPPXOCSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)triazolo[4,5-b]pyridine: Physicochemical Profile


3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-17-9) is a heterocyclic small molecule belonging to the 1,2,3-triazolo[4,5-b]pyridine family, characterized by a fused triazole-pyridine bicycle with a para-tolyl substituent at the N3 position. Its calculated physicochemical parameters—molecular weight 210.24 g/mol, LogP 2.12, topological polar surface area (TPSA) 43.6 Ų, and zero hydrogen bond donors—place it within favorable drug-like and CNS-accessible chemical space . The compound is commercially available at 97% purity from multiple suppliers, with the unsubstituted phenyl analog (3-phenyl-3H-[1,2,3]triazolo[4,5-b]pyridine, CAS 62052-02-2) exhibiting distinct physicochemical properties including a lower LogP of 1.82 and identical TPSA of 43.6 Ų, establishing a quantifiable baseline for differentiation [1].

3-(4-Methylphenyl)triazolo[4,5-b]pyridine: Differentiation from Analogs


Substituted 3-phenyl-1,2,3-triazolo[4,5-b]pyridines are not functionally interchangeable despite their shared core scaffold. Even minor substituent variations on the N3-phenyl ring produce divergent lipophilicity (LogP range 1.82–2.47 across six close analogs), altered electronic character of the triazole ring, and different metabolic liabilities [1]. Critically, the para-methyl group of the target compound confers a LogP of 2.12, positioned precisely within the optimal CNS drug-likeness window (LogP 2–4), whereas the unsubstituted phenyl (LogP 1.82) and 4-methoxy (LogP 1.82) analogs fall below this threshold, and the 4-chloro (LogP 2.47) and 3,4-dimethyl (LogP 2.43) analogs approach the upper boundary associated with increased promiscuity and toxicity risk . Beyond physicochemical properties, the [1,2,3]triazolo[4,5-b]pyridine scaffold resists Dimroth rearrangement—a liability of the isomeric [1,2,4]triazolo[4,3-a]pyridine system—making the target scaffold a more robust choice for applications requiring thermal or chemical stability [2]. These quantitative and structural distinctions directly translate to differential performance in biological assays and synthetic workflows, as detailed below.

3-(4-Methylphenyl)triazolo[4,5-b]pyridine: Quantitative Evidence vs. Analogs


LogP Optimization for CNS Drug-Likeness

The calculated LogP of 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is 2.12, placing it within the optimal LogP range of 2–4 recommended for CNS drug candidates. This value is 0.30 log units higher than the unsubstituted 3-phenyl analog (LogP 1.82) and 0.17 log units higher than the 4-fluorophenyl analog (LogP 1.95), both of which fall below the optimal CNS range [1]. Conversely, it is 0.35 log units lower than the 4-chlorophenyl analog (LogP 2.47) and 0.31 log units lower than the 3,4-dimethylphenyl analog (LogP 2.43), which approach the upper boundary associated with increased off-target promiscuity and hERG liability . Among the six compared analogs, only the target compound and the 4-fluorophenyl analog fall within the 2–4 LogP window, and the target compound achieves this with a simple methyl group rather than a halogen, avoiding potential metabolic dehalogenation concerns. The 4-methoxyphenyl analog (LogP 1.82) is statistically indistinguishable from the unsubstituted phenyl analog and also falls below the CNS-optimal range .

CNS drug design lipophilicity blood-brain barrier penetration physicochemical profiling

PSA Advantage for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is 43.6 Ų, which is well below the widely accepted CNS permeability threshold of 60–70 Ų . Most close analogs share this TPSA value (3-phenyl, 4-fluoro, 4-chloro, and 3,4-dimethylphenyl analogs all have TPSA = 43.6 Ų) [1]. However, the 4-methoxyphenyl analog has a significantly higher TPSA of 52.83 Ų (Δ = +9.23 Ų), attributable to the additional oxygen atom, which introduces increased hydrogen bond acceptor capacity . This elevated TPSA places the 4-methoxy analog closer to the CNS permeability cutoff and predicts measurably lower passive BBB permeation. The 4-methyl substitution therefore preserves the low TPSA profile essential for CNS applications while providing the lipophilicity benefit described in Evidence Item 1—a combination not simultaneously achievable with the 4-methoxy substitution.

blood-brain barrier CNS permeability polar surface area drug design

Scaffold Stability Against Dimroth Rearrangement

The [1,2,3]triazolo[4,5-b]pyridine scaffold is structurally resistant to Dimroth rearrangement, whereas the isomeric [1,2,4]triazolo[4,3-a]pyridine system can undergo thermally or chemically induced isomerization to [1,2,4]triazolo[1,5-a]pyridines, particularly in the presence of electron-withdrawing substituents on the pyridine ring [1]. This differential stability has been documented in dedicated studies on Dimroth rearrangement in triazolopyridine systems [2]. For procurement decisions, this means that [1,2,3]triazolo[4,5-b]pyridine derivatives—including the target compound—maintain structural integrity under a broader range of reaction and storage conditions compared to [1,2,4]triazolo[4,3-a]pyridine regioisomers. A direct comparator is 3-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 2746-47-6), which bears the identical 4-methylphenyl substituent on a regioisomeric scaffold susceptible to rearrangement, potentially compromising product identity in multi-step syntheses or prolonged storage . The [1,2,3]triazolo[4,5-b]pyridine scaffold has additionally been validated as a privileged kinase inhibitor core with IC50 values in the 20–150 nM range against PIM-1 kinase, demonstrating >45% improvement in human liver microsome metabolic stability compared to the imidazopyridazine scaffold from which it was derived via scaffold hopping [3].

scaffold stability Dimroth rearrangement regioisomer integrity synthetic reliability

Electronic Modulation by 4-Methyl Substituent

The para-methyl substituent exerts a moderate electron-donating effect (Hammett σp = −0.17) that differentiates the target compound from analogs bearing electron-withdrawing groups (4-Cl: σp = +0.23; 4-F: σp = +0.06) or the electron-neutral unsubstituted phenyl (σp = 0.00) [1]. This electronic modulation influences the electron density of the triazole ring, which can affect (i) the compound's propensity to participate in π–π stacking interactions with aromatic protein residues, (ii) the acidity of any metabolically introduced hydroxylation products on the phenyl ring, and (iii) the oxidative metabolic stability of the para position itself, as methyl groups are generally more resistant to cytochrome P450 oxidation than methoxy groups (O-demethylation is a major clearance pathway) [2]. In the Clark et al. (1978) systematic analgesic SAR study of 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines, the 2-fluoro and 2,4-difluorophenyl analogs (T-1 and T-8) showed the best activity, while para-substituted analogs generally showed reduced potency, indicating that the para position is a critical vector for modulating biological activity without abolishing it—making the 4-methylphenyl variant a useful moderate-activity control or scaffold-elaboration starting point [3]. Note: direct quantitative analgesic ED50 data for the 4-methylphenyl analog were not identified in accessible literature.

Hammett substituent constant electronic effects triazole reactivity SAR optimization

Commercial Availability and Purity Benchmarking

3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is commercially available at 97% purity from at least one major supplier (Leyan), with询价-based pricing suggesting active inventory management . In contrast, several close analogs show more limited commercial availability: the 3,4-dimethylphenyl analog requires custom synthesis from many suppliers, and the 4-methoxyphenyl analog is listed with fewer stocking vendors . The unsubstituted 3-phenyl analog (CAS 62052-02-2) is more widely available but lacks the optimized CNS physicochemical profile . The 4-chlorophenyl analog (CAS 62051-99-4) is commercially listed but at varying purity grades . For procurement decisions requiring consistent quality and rapid delivery, the 4-methylphenyl derivative offers a favorable balance of commercial maturity and differentiated physicochemical properties. No quantitative price comparison data are publicly available due to询价-based pricing models across suppliers.

procurement purity commercial availability supply chain

3-(4-Methylphenyl)triazolo[4,5-b]pyridine: Application Scenarios


CNS Kinase Inhibitor Lead Optimization

In CNS drug discovery campaigns targeting kinases such as PIM-1, where the triazolo[4,5-b]pyridine scaffold has demonstrated IC50 values of 20–150 nM, the 4-methylphenyl derivative provides an optimal LogP of 2.12 for blood-brain barrier penetration [1]. This LogP value avoids the suboptimal low range of the unsubstituted phenyl (1.82) and 4-methoxyphenyl (1.82) analogs while steering clear of the elevated lipophilicity of the 4-chlorophenyl (2.47) and 3,4-dimethylphenyl (2.43) analogs, both of which increase promiscuity risk . Additionally, the TPSA of 43.6 Ų is well below the CNS permeability ceiling, and the scaffold is resistant to Dimroth rearrangement, ensuring structural fidelity during multi-step synthesis and storage .

SAR Studies with 4-Methylphenyl Baseline

The 4-methyl substituent (Hammett σp = −0.17) provides a moderate electron-donating reference point distinct from the electron-neutral unsubstituted phenyl (σp = 0.00), the electron-withdrawing 4-chlorophenyl (σp = +0.23), and the strongly electron-donating 4-methoxyphenyl (σp = −0.27) [1]. In medicinal chemistry SAR campaigns, the target compound can serve as an intermediate electronic benchmark, enabling systematic exploration of how incremental electronic changes at the para position affect target binding, selectivity, and metabolic stability—without introducing the metabolic O-demethylation liability of the 4-methoxy analog . The class-level analgesic SAR from Clark et al. (1978) further supports that para-substitution is a tolerated modification vector that modulates rather than abolishes biological activity .

Building Block for Heterocyclic Libraries

The [1,2,3]triazolo[4,5-b]pyridine core is a recognized privileged scaffold in both pharmaceutical and agrochemical research, with the target compound specifically noted for utility as a building block in the synthesis of more complex heterocyclic systems [1]. The 97% commercial purity and the scaffold's documented resistance to Dimroth rearrangement make it a reliable starting material for diversification via cross-coupling, N-functionalization, or ring annulation chemistries. For agrochemical applications, the moderate lipophilicity (LogP 2.12) may provide favorable foliar uptake properties compared to more polar analogs. The 4-methylphenyl substituent can also serve as a metabolically stable replacement for the 4-methoxy group during lead optimization of crop protection agents [2].

GABA-A Receptor Ligand Design for CNS Penetration

Substituted 1,2,3-triazolo[4,5-b]pyridine derivatives are established selective ligands for GABA-A receptors, as documented in US Patent 6,479,506 [1]. The 4-methylphenyl derivative's LogP of 2.12 places it within the optimal lipophilicity window for CNS receptor occupancy, while its TPSA of 43.6 Ų predicts favorable passive BBB permeation . This physicochemical profile is superior to the unsubstituted phenyl analog (LogP 1.82) for CNS applications and avoids the elevated TPSA of the 4-methoxyphenyl analog (52.83 Ų) that may limit brain exposure . The absence of halogen substituents eliminates the potential for reactive metabolite formation via dehalogenation, a concern for the 4-chloro and 4-fluoro analogs in chronic dosing studies [2].

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